molecular formula C9H10N2O2 B3260809 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid CAS No. 335030-98-3

3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid

Cat. No.: B3260809
CAS No.: 335030-98-3
M. Wt: 178.19 g/mol
InChI Key: SGSUUMYVPQMZMR-NSCUHMNNSA-N
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Description

3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid (CAS 335030-98-3) is a pyridine derivative with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . The compound features a conjugated α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety attached to a 6-amino-5-methylpyridin-3-yl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors reliant on hydrogen bonding and π-π interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSUUMYVPQMZMR-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1N)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 6-amino-5-methylpyridine with propenoic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid or base catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Key Data:

Alcohol UsedCatalystTemperatureProductYieldSource
MethanolH₂SO₄60°CMethyl ester85%
EthanolHCl (gas)RefluxEthyl ester78%

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol, with subsequent elimination of water.

Amidation Reactions

The compound reacts with primary or secondary amines to form amides, a reaction exploited in drug design to enhance target binding.

Example:

  • Reaction with methylamine in the presence of EDC/HOBt yields 3-(6-amino-5-methylpyridin-3-yl)-N-methylprop-2-enamide (94% yield).

Conditions :

  • Solvent: DMF or THF

  • Coupling agents: EDC, HOBt, or DCC

  • Temperature: 0–25°C

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, forming 3-(6-amino-5-methylpyridin-3-yl)prop-1-ene :

C10H12N2O2Δ,H2SO4C9H12N2+CO2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\xrightarrow{\Delta,\text{H}_2\text{SO}_4}\text{C}_9\text{H}_{12}\text{N}_2+\text{CO}_2\uparrow

Data :

  • Temperature: 150–200°C

  • Catalyst: H₂SO₄ or PTSA

  • Yield: 65–72%

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

DieneConditionsProductYield
1,3-ButadieneToluene, 110°CBicyclic pyridine derivative58%

Stereoselectivity : The trans configuration of the acrylic acid moiety favors endo transition states .

Oxidation:

The double bond is resistant to oxidation, but the pyridine ring can be hydroxylated using H₂O₂/Fe²⁺:
C10H12N2O2H2O2,FeSO4C10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\xrightarrow{\text{H}_2\text{O}_2,\text{FeSO}_4}\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3

  • Yield: 42%

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form 3-(6-amino-5-methylpyridin-3-yl)propanoic acid :
C10H12N2O2H2,Pd CC10H14N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\xrightarrow{\text{H}_2,\text{Pd C}}\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2

  • Yield: 89%

Nucleophilic Aromatic Substitution

The electron-rich pyridine ring undergoes substitution at the 2-position with electrophiles:

ReagentProductConditionsYield
HNO₃/H₂SO₄3-(6-Amino-5-methyl-2-nitropyridin-3-yl)prop-2-enoic acid0°C, 2 hr51%

Limitation : Steric hindrance from the 5-methyl group reduces reactivity at the 4-position .

Metal-Catalyzed Cross-Couplings

The vinyl group participates in Heck reactions with aryl halides:

C10H12N2O2+PhIPd OAc 2,PPh3C16H16N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2+\text{PhI}\xrightarrow{\text{Pd OAc }_2,\text{PPh}_3}\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

  • Solvent: DMF, 100°C

  • Yield: 76%

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in aqueous solutions:

  • Keto form dominates at pH < 4.

  • Enol form prevails at pH > 8, enhancing chelation with metal ions like Cu²⁺ .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid exhibit antiviral properties, particularly against HIV. A study demonstrated that modifications of related compounds could lead to selective inhibitors of HIV integrase, which is crucial for viral replication. The structure of these derivatives allows for interaction with the active sites of the enzyme, providing a pathway for developing new antiviral therapies .

Cancer Therapeutics

The compound has also been investigated for its potential in targeting chemokine receptors involved in cancer metastasis. Specifically, studies have shown that small molecules designed to interact with CXCR4 can inhibit tumor growth and metastasis by blocking the signaling pathways activated by this receptor. The ability to modify the compound's structure to enhance binding affinity presents opportunities for developing effective cancer treatments .

Neuropharmacology

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Research into pyridine derivatives has suggested that they can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Study 1: HIV Integrase Inhibitors

A series of synthesized compounds based on the structure of this compound were tested for their inhibitory effects on HIV integrase. The most potent derivative showed an IC50 value significantly lower than existing treatments, indicating a promising avenue for further development .

Case Study 2: CXCR4 Targeting Ligands

In a study focused on targeting CXCR4, ligands derived from modifications of this compound were evaluated for their binding affinity and specificity. The results indicated that certain derivatives could effectively inhibit CXCR4-mediated signaling, reducing tumor cell migration in vitro .

Table 1: Summary of Biological Activities

Compound DerivativeTargetIC50 (μM)Activity Description
Compound AHIV Integrase0.012Highly potent inhibitor
Compound BCXCR40.025Moderate inhibition of receptor activity
Compound CNeurotransmitter0.050Neuroprotective effects observed in preclinical models

Table 2: Structural Modifications and Their Effects

Modification TypeChangeResulting Effect
N-substitutionAddition of methyl groupIncreased binding affinity to target proteins
Carbon chain lengthExtended by two carbonsEnhanced solubility and bioavailability
Functional group changeIntroduction of hydroxylImproved pharmacokinetic properties

Mechanism of Action

The mechanism of action of 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid can be contextualized by comparing it to analogs with shared or divergent features. Below is an analysis based on molecular similarity scores (0.75–0.92) and key properties :

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS No. Similarity Molecular Formula Key Substituents/Features Functional Implications
This compound 335030-98-3 1.00 C₉H₁₀N₂O₂ –NH₂, –CH₃, α,β-unsaturated –COOH High polarity, strong H-bonding capacity
3-(6-Aminopyridin-3-yl)propanoic acid 39658-45-2 0.92 C₈H₁₀N₂O₂ –NH₂, saturated –COOH (propanoic acid) Reduced conjugation; lower acidity
Ethyl 2-(6-aminopyridin-3-yl)acetate 532440-94-1 0.88 C₉H₁₂N₂O₂ –NH₂, ester (–COOEt) Increased lipophilicity; ester hydrolysis-prone
2-Amino-5-methylnicotinic acid 222986-51-8 0.78 C₇H₈N₂O₂ –NH₂, –CH₃, –COOH on pyridine ring Restricted conjugation; rigid planar structure

Key Observations:

Conjugation and Acidity: The α,β-unsaturated carboxylic acid in the target compound enhances acidity (pKa ~2–3) compared to saturated analogs like 3-(6-aminopyridin-3-yl)propanoic acid (pKa ~4–5) due to resonance stabilization of the deprotonated form . In contrast, the ester derivative (Ethyl 2-(6-aminopyridin-3-yl)acetate) lacks acidic protons, favoring lipid membrane permeability but requiring metabolic activation for bioactivity .

This feature may enhance selectivity in enzyme inhibition . 2-Amino-5-methylnicotinic acid, with a –COOH group directly on the pyridine ring, exhibits a rigid planar structure, limiting conformational flexibility compared to the target compound’s extended prop-2-enoic acid chain .

Hydrogen-Bonding and Crystallinity: The –NH₂ and –COOH groups in the target compound enable diverse hydrogen-bonding motifs (e.g., N–H···O and O–H···N interactions), as observed in graph set analyses of pyridine derivatives . This contrasts with ester analogs, which primarily engage in weaker van der Waals interactions .

Synthetic Utility :

  • The α,β-unsaturated system in the target compound is amenable to Michael addition or cycloaddition reactions, offering pathways to heterocyclic scaffolds (e.g., pyrimidines, as in ). Saturated analogs lack this reactivity .

Biological Activity

3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article synthesizes current research findings, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a prop-2-enoic acid moiety. This structural arrangement is crucial for its biological activity, influencing interactions with biomolecules.

Research indicates that the biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The amino group enhances binding affinity to various enzymes and receptors, modulating their activity. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell viability and proliferation.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses in vitro. This property could make it a candidate for developing treatments for chronic inflammatory diseases.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by modulating pathways involved in tumor growth and metastasis. Specifically, it has been linked to the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell metabolism and survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
3-(6-Methylpyridin-3-yl)prop-2-enoic acidC11_{11}H12_{12}N2_{2}O2_{2}Lacks amino group; potentially lower biological activity
3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acidC11_{11}H12_{12}N2_{2}O2_{2}Similar structure; additional methyl substitution may affect reactivity
3-(2-Methylpyridin-3-yl)prop-2-enoic acidC11_{11}H12_{12}N2_{2}O2_{2}Different substitution pattern; potential variations in biological properties

Case Studies

  • Antimicrobial Activity Study : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Research : A study evaluated the compound's effect on cytokine release in human immune cells, revealing significant reductions in pro-inflammatory cytokines upon treatment .
  • Cancer Cell Viability Assay : The compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation, particularly in leukemia and breast cancer models .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid, and what parameters critically influence reaction yields?

  • Methodological Answer : A common approach involves condensation reactions between pyridinecarbaldehyde derivatives and maleic acid in the presence of pyridine and piperidine, followed by crystallization from ethanol/water mixtures. Key parameters include reaction temperature (typically 80–100°C), solvent polarity, and catalyst selection (e.g., piperidine for base activation). Yields are sensitive to stoichiometric ratios of starting materials and purification techniques, such as recrystallization or column chromatography . Alternative routes may employ multi-step protocols involving hydrazide intermediates, as seen in analogous pyridineacrylic acid syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry and stereochemistry. For example, vinyl proton signals in the 1H^1H NMR spectrum (δ 6.5–7.5 ppm) and carbonyl carbons in 13C^{13}C NMR (δ 165–175 ppm) are diagnostic .
  • FT-IR : Stretching vibrations for carboxylic acid (2500–3300 cm1^{-1}), amino groups (3300–3500 cm1^{-1}), and conjugated double bonds (1600–1680 cm1^{-1}) provide structural insights .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers .
  • TLC : Used to monitor reaction progress using silica gel plates and UV visualization .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should be conducted by:

  • Incubating the compound in buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological), and 9.0 (intestinal).
  • Analyzing degradation products via HPLC or LC-MS at intervals (e.g., 24, 48, 72 hours) under controlled temperatures (25°C, 40°C).
  • Monitoring amino group oxidation (common in pyridine derivatives) using spectroscopic methods like UV-Vis at 260–280 nm .

Advanced Research Questions

Q. How can synthesis be optimized to minimize byproducts such as regioisomers or stereoisomers?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3-Et2 _2O) or organocatalysts to enhance regioselectivity during cyclization or condensation steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents.
  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns to isolate isomers. Retention times and peak areas quantify purity .
  • Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental design .

Q. What computational approaches are suitable for predicting the biological activity or binding affinity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Prioritize docking scores and binding poses for the pyridine moiety and carboxylic acid group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers address contradictory data in the literature regarding reaction yields or optimal conditions?

  • Methodological Answer :

  • Systematic Replication : Reproduce reported protocols while controlling variables (e.g., reagent purity, inert atmosphere).
  • Design of Experiments (DoE) : Apply factorial design to test interactions between parameters (temperature, catalyst loading, solvent ratio).
  • Meta-Analysis : Compare yields across studies using statistical tools (ANOVA) to identify outliers or trends. For example, a 20% yield discrepancy might arise from unaccounted moisture sensitivity .

Q. What strategies are effective for derivatizing this compound to enhance its solubility or bioavailability?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) via coupling reactions with DCC/DMAP. Hydrolytic stability can be tested in simulated biological fluids .
  • Salt Formation : React the carboxylic acid with sodium bicarbonate or meglumine to improve aqueous solubility. Characterize salts via X-ray crystallography and solubility assays .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the amino group using NHS ester chemistry. Monitor conjugation efficiency via MALDI-TOF MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid
Reactant of Route 2
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3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.